molecular formula C16H13NO B14683184 Oxazole, 5-(4-methylphenyl)-2-phenyl- CAS No. 37009-57-7

Oxazole, 5-(4-methylphenyl)-2-phenyl-

Cat. No.: B14683184
CAS No.: 37009-57-7
M. Wt: 235.28 g/mol
InChI Key: VRWPYZSVYGMQJM-UHFFFAOYSA-N
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Description

Oxazole, 5-(4-methylphenyl)-2-phenyl- is a heterocyclic compound featuring an oxazole ring substituted with a 4-methylphenyl group at the 5-position and a phenyl group at the 2-position. This compound is part of the broader class of oxazoles, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 5-(4-methylphenyl)-2-phenyl- can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the oxazole ring, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce partially or fully hydrogenated oxazole derivatives.

Scientific Research Applications

Oxazole, 5-(4-methylphenyl)-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazole, 5-(4-methylphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 5-(4-methylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Q & A

Q. What are the common synthetic routes for preparing 5-(4-methylphenyl)-2-phenyloxazole, and what methodological considerations ensure high yields?

Basic
A multistep synthesis is typically employed:

Glycine derivatization : React glycine with 4-methylbenzoyl chloride in basic conditions to form a hippuric acid analog.

Azlactone formation : Treat the product with ethyl chloroformate and N-methylmorpholine in CH₂Cl₂ to generate an oxazolone intermediate.

Cyclization : Use phosphorus oxychloride (POCl₃) under reflux to cyclize the intermediate into the final oxazole derivative .
Key considerations : Optimize reaction time (e.g., 48 hours for cyclization), stoichiometric control of POCl₃, and inert atmosphere to prevent hydrolysis .

Q. How is X-ray crystallography applied to resolve the crystal structure of 5-(4-methylphenyl)-2-phenyloxazole derivatives?

Basic
X-ray diffraction (XRD) with Mo Kα radiation (λ = 0.71073 Å) is used for single-crystal analysis. Key parameters include:

  • Crystal system : Monoclinic (e.g., space group P2₁/c) .
  • Data collection : ω-scan mode with graphite monochromators and CCD detectors.
  • Refinement : Full-matrix least-squares on with SHELXL, achieving R values < 0.05 .
    Validation : Check for disorder in aromatic rings and validate thermal displacement parameters .

Q. How can computational methods like DFT elucidate the electronic properties of 5-(4-methylphenyl)-2-phenyloxazole?

Advanced
Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) reveal:

  • HOMO-LUMO gaps : ~4.5–5.0 eV, indicating charge-transfer potential.
  • Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites on the oxazole ring and substituents.
  • Nonlinear optical (NLO) properties : Hyperpolarizability values suggest applications in optoelectronics .
    Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine functional selection .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for this compound?

Advanced

NMR discrepancies : Reassign signals using 2D techniques (HSQC, HMBC) to verify coupling between oxazole protons and aryl groups .

IR vibrational modes : Compare experimental peaks (e.g., C=N stretch at ~1610 cm⁻¹) with scaled DFT frequencies (scale factor ~0.96) .

Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out fragmentation artifacts .

Q. What spectroscopic techniques are critical for confirming the structural integrity of 5-(4-methylphenyl)-2-phenyloxazole?

Basic

  • ¹H/¹³C NMR : Aromatic protons appear as multiplet clusters (δ 7.2–8.1 ppm); oxazole C-2 and C-4 carbons resonate at δ 150–160 ppm .
  • FT-IR : Key bands include C=N (1610–1630 cm⁻¹) and C-O (1220–1250 cm⁻¹) .
  • Mass spectrometry : ESI-MS or EI-MS to confirm m/z matching the molecular formula (e.g., C₁₆H₁₃NO for the base structure) .

Q. How can reaction conditions be optimized to improve yields in oxazole synthesis?

Advanced

Catalyst screening : Test Lewis acids (e.g., AlCl₃) for azlactone formation, noting excess AlCl₃ may cause side reactions .

Solvent effects : Compare polar aprotic solvents (DMF, CH₃CN) versus non-polar (toluene) for cyclization efficiency .

Temperature control : Lower cyclization temperatures (e.g., 80°C vs. reflux) to minimize decomposition .

Q. How do crystal packing and intermolecular interactions influence the stability of 5-(4-methylphenyl)-2-phenyloxazole?

Advanced

  • Intermolecular forces : Analyze π-π stacking (3.5–4.0 Å spacing) between phenyl rings and C-H···O/N hydrogen bonds .
  • Thermal stability : Correlate packing density (from XRD) with thermogravimetric analysis (TGA) data. Tightly packed crystals show higher melting points .
  • Polymorphism screening : Use solvent-drop grinding to identify stable polymorphs .

Q. What are the key differences in reactivity between 5-(4-methylphenyl)-2-phenyloxazole and its thiadiazole analogs?

Advanced

  • Electrophilicity : Oxazole’s oxygen atom increases electron deficiency at C-2/C-5 compared to thiadiazole’s sulfur .
  • Cross-coupling reactions : Oxazole derivatives undergo Suzuki-Miyaura coupling at C-4/C-5 positions, whereas thiadiazoles require harsher conditions .
  • Acid stability : Oxazoles hydrolyze faster under acidic conditions due to weaker O-heteroatom bonds .

Q. How are safety and handling protocols determined for 5-(4-methylphenyl)-2-phenyloxazole in laboratory settings?

Basic

  • Hazard classification : Based on GHS criteria (e.g., H302 for oral toxicity, H315 for skin irritation) .
  • Handling : Use fume hoods, nitrile gloves, and avoid inhalation of fine powders.
  • Waste disposal : Incinerate in approved facilities with scrubbing for NOₓ emissions .

Q. What advanced techniques validate the purity of 5-(4-methylphenyl)-2-phenyloxazole in drug discovery contexts?

Advanced

  • HPLC-DAD/MS : Use C18 columns (ACN/H₂O gradient) to detect impurities at <0.1% levels .
  • Elemental analysis : Match experimental C/H/N/O percentages with theoretical values (error <0.3%) .
  • Single-crystal purity : Ensure no twinning or disorder via PLATON checks in XRD data .

Properties

CAS No.

37009-57-7

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

5-(4-methylphenyl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C16H13NO/c1-12-7-9-13(10-8-12)15-11-17-16(18-15)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

VRWPYZSVYGMQJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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